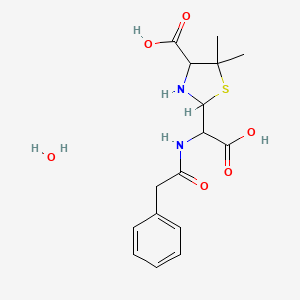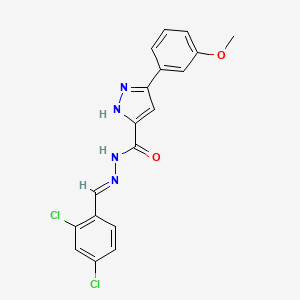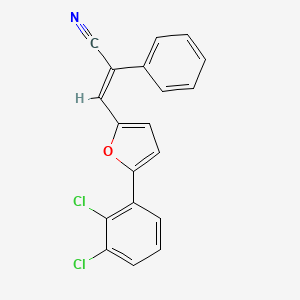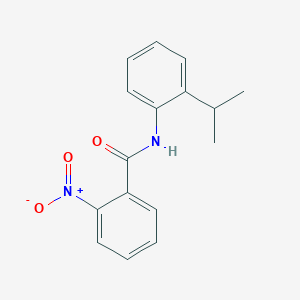
Dextro-(-)-benzylpenicilloic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextro-(-)-benzylpenicilloic acid hydrate is a chemical compound that belongs to the class of penicilloic acids These compounds are derivatives of penicillin and are known for their antibiotic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dextro-(-)-benzylpenicilloic acid hydrate typically involves the hydrolysis of benzylpenicillin (penicillin G) under acidic or basic conditions. The reaction proceeds as follows:
Hydrolysis of Benzylpenicillin: Benzylpenicillin is treated with an acid or base to break the β-lactam ring, resulting in the formation of benzylpenicilloic acid.
Hydration: The benzylpenicilloic acid is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium chrysogenum.
Extraction and Purification: Extraction of benzylpenicillin from the fermentation broth and purification.
Chemical Conversion: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by hydration to obtain the hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Dextro-(-)-benzylpenicilloic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
Dextro-(-)-benzylpenicilloic acid hydrate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other penicillin derivatives.
Biology: Studied for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antibiotic therapy.
Industry: Used in the production of various chemical intermediates and as a research tool in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of dextro-(-)-benzylpenicilloic acid hydrate involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzylpenicillin (Penicillin G): The parent compound from which dextro-(-)-benzylpenicilloic acid hydrate is derived.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydrate form
Propiedades
Número CAS |
195141-09-4 |
|---|---|
Fórmula molecular |
C16H22N2O6S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
Clave InChI |
NJHATQWKXNVOPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanehydrazide](/img/structure/B11970662.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11970669.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970677.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970725.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970735.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
